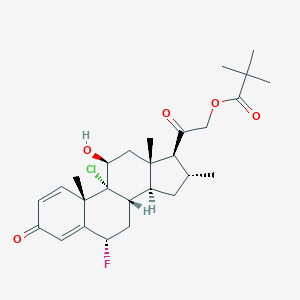
Clocortolone pivalate
Overview
Description
Clocortolone pivalate, also known as clocortolone trimethylacetate, is a synthetic glucocorticoid corticosteroid and corticosteroid ester which is marketed in the United States and Austria . It is used for the relief of inflammatory and pruritic (itching) skin disorders .
Molecular Structure Analysis
The chemical structure of this compound is unique, providing high lipid solubility . The structural characteristics of this molecule enhance its potency without increasing the potential for topical corticosteroid-related adverse effects . The molecule was thoroughly studied by 13C 2DPASS CP MAS NMR and spin–lattice relaxation time measurements .Chemical Reactions Analysis
The molecule was thoroughly studied by 13C 2DPASS CP MAS NMR and spin–lattice relaxation time measurements . The CSA parameters are substantially varied at different carbon nuclei sites .Physical And Chemical Properties Analysis
This compound has a molecular formula of C27H36ClFO5 and a molar mass of 495.03 g·mol−1 . The chemical structure of this compound provides high lipid solubility .Scientific Research Applications
Identification of Impurities : Clocortolone pivalate was found to contain three previously unknown impurities, identified through spectral data analysis. The study discussed the possible mechanism of formation of these impurities (Xu et al., 2012).
Clinical Utility : A systematic review highlighted the efficacy and safety of this compound 0.1% cream as a class IV mid-strength topical glucocorticoid. The review, focusing on eight clinical trials, concluded that this compound is effective with early onset of action and has a good safety profile (Singh & Mann, 2012).
Treatment of Dermatoses : this compound 0.1% cream was shown to be effective for treating various dermatoses, including atopic dermatitis, psoriasis, contact dermatitis, and seborrheic dermatitis. The research also highlighted its favorable safety profile and efficacy in pediatric patients (Del Rosso & Kircik, 2012).
Treatment of Inflammatory Facial Dermatoses : this compound 0.1% cream was found effective in treating inflammatory facial dermatoses in adults, young children, and infants. It showed a favorable safety profile and efficacy in reducing symptoms like erythema, edema, and pruritus (Kircik & Del Rosso, 2012).
Unique Structural Characteristics : The unique molecular structure of this compound contributes to its high lipid solubility and potency without increasing the potential for adverse effects. This balance makes it a versatile option for treating steroid-responsive dermatoses (Kircik, 2013).
Correlation Between Structure and Dynamics : Solid state NMR measurement studies of this compound revealed insights into its structural characteristics, suggesting different degrees of motion in various portions of the molecule, which are linked to its dynamics and pharmaceutical properties (Dey, Gayen, & Ghosh, 2020).
Concomitant Therapy in Atopic Dermatitis : A study evaluating the concomitant therapy of this compound cream with tacrolimus ointment in atopic dermatitis found the dual therapy to be more effective than monotherapy, suggesting its potential in combination treatments (Torok, Maas-Irslinger, & Slayton, 2003).
Mechanism of Action
Target of Action
Clocortolone pivalate, a synthetic glucocorticoid corticosteroid, primarily targets the glucocorticoid receptor (GR) found in cells . The GR is a type of nuclear receptor that plays a crucial role in regulating genes controlling inflammation and immune response .
Mode of Action
It is thought to act by inducing phospholipase a2 inhibitory proteins, collectively called lipocortins . These proteins are believed to control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .
Biochemical Pathways
The induction of lipocortins by this compound affects the arachidonic acid pathway. By inhibiting phospholipase A2, the release of arachidonic acid is reduced, which in turn decreases the production of inflammatory mediators like prostaglandins and leukotrienes .
Pharmacokinetics
The extent of percutaneous absorption of topical corticosteroids like this compound is determined by many factors including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings . Once absorbed through the skin, topical corticosteroids are handled through pharmacokinetic pathways similar to systemically administered corticosteroids . They are bound to plasma proteins in varying degrees, metabolized primarily in the liver, and then excreted by the kidneys .
Result of Action
This compound exhibits anti-inflammatory, antipruritic, and vasoconstrictive properties . Its action results in the relief of inflammatory and pruritic manifestations of moderate to severe corticosteroid-responsive dermatoses .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, occlusive dressings can substantially increase the percutaneous absorption of topical corticosteroids . Furthermore, inflammation and other disease processes in the skin can increase percutaneous absorption . The unique molecular structure of this compound contributes to its high penetration power through the stratum corneum of the skin .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Clocortolone pivalate, like other topical corticosteroids, has anti-inflammatory, antipruritic, and vasoconstrictive properties . Once absorbed through the skin, topical corticosteroids like this compound are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .
Cellular Effects
This compound reduces the swelling, itching, and redness that can occur in various skin conditions . It is also known to have effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The precise mechanism of the anti-inflammatory activity of this compound is uncertain. Corticosteroids like this compound are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .
Temporal Effects in Laboratory Settings
Topically applied this compound can be absorbed in sufficient amounts to produce systemic effects . Symptoms of overdose include thinning of skin and suppression of adrenal cortex (decreased ability to respond to stress)
Metabolic Pathways
This compound is metabolized, primarily in the liver, and then excreted by the kidneys
properties
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36ClFO5/c1-14-9-16-17-11-19(29)18-10-15(30)7-8-26(18,6)27(17,28)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3/t14-,16+,17+,19+,21+,22-,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYZQZLHAIHKKY-GSTUPEFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClFO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045460 | |
| Record name | Clocortolone pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34097-16-0 | |
| Record name | Clocortolone pivalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34097-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clocortolone pivalate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034097160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clocortolone pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOCORTOLONE PIVALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBL8IZH14X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



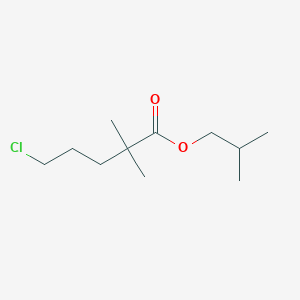
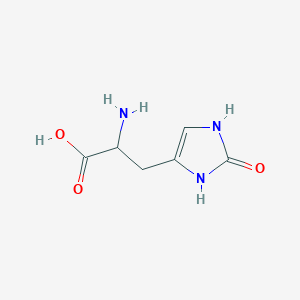
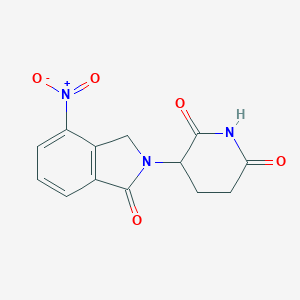

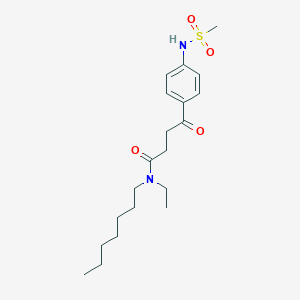


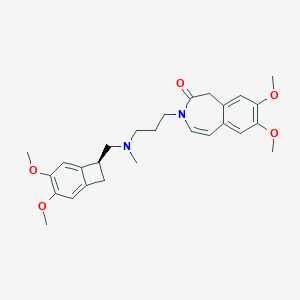
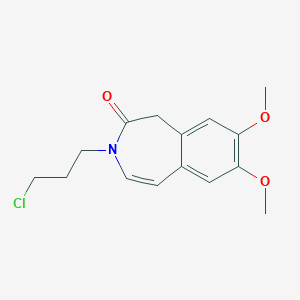
![3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B194662.png)



